molecular formula C10H15NO3 B13170057 Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate

Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate

Cat. No.: B13170057
M. Wt: 197.23 g/mol
InChI Key: MHPXWTGRECZTIU-UHFFFAOYSA-N
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Description

Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate: is a chemical compound with the molecular formula C10H15NO3 It is a derivative of pyrrole, a five-membered nitrogen-containing heterocycle, and is characterized by its unique structure, which includes an octahydrocyclopenta[b]pyrrole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopentanone derivative with an amine, followed by esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: Methyl 2-{octahydrocyclopenta[b]pyrrol-1-yl}-2-oxoacetate is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-(3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-1-yl)-2-oxoacetate

InChI

InChI=1S/C10H15NO3/c1-14-10(13)9(12)11-6-5-7-3-2-4-8(7)11/h7-8H,2-6H2,1H3

InChI Key

MHPXWTGRECZTIU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)N1CCC2C1CCC2

Origin of Product

United States

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